Cas no 907609-06-7 (2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde)

2-Fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by its unique substitution pattern, combining a fluorine atom and a trifluoroethoxy group on the benzene ring. This structure imparts enhanced electrophilicity to the aldehyde functionality, making it a valuable intermediate in organic synthesis, particularly for the preparation of fluorinated pharmaceuticals and agrochemicals. The trifluoroethoxy group contributes to increased lipophilicity and metabolic stability, while the fluorine atom can influence electronic properties and binding affinity in target molecules. Its high purity and well-defined reactivity profile make it suitable for precise synthetic applications, including cross-coupling reactions and nucleophilic additions. The compound is typically handled under inert conditions due to its sensitivity to air and moisture.
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde structure
907609-06-7 structure
Product Name:2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde
CAS No:907609-06-7
MF:C9H6F4O2
MW:222.136356830597
MDL:MFCD27932047
CID:4664675
PubChem ID:86622738
Update Time:2025-05-24

2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde
    • 2-FLUORO-6-(2,2,2-TRIFLUOROETHOXY)-BENZALDEHYDE
    • MDL: MFCD27932047
    • Inchi: 1S/C9H6F4O2/c10-7-2-1-3-8(6(7)4-14)15-5-9(11,12)13/h1-4H,5H2
    • InChI Key: QNQWATWCTLTYSE-UHFFFAOYSA-N
    • SMILES: C(=O)C1=C(OCC(F)(F)F)C=CC=C1F

2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2008898-0.05g
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde
907609-06-7 95%
0.05g
$105.0 2023-09-16
Enamine
EN300-2008898-0.1g
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde
907609-06-7 95%
0.1g
$156.0 2023-09-16
Enamine
EN300-2008898-0.25g
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde
907609-06-7 95%
0.25g
$222.0 2023-09-16
Enamine
EN300-2008898-0.5g
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde
907609-06-7 95%
0.5g
$422.0 2023-09-16
Enamine
EN300-2008898-1.0g
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde
907609-06-7 95%
1.0g
$541.0 2023-07-10
Enamine
EN300-2008898-2.5g
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde
907609-06-7 95%
2.5g
$1063.0 2023-09-16
Enamine
EN300-2008898-5.0g
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde
907609-06-7 95%
5.0g
$1572.0 2023-07-10
Enamine
EN300-2008898-10.0g
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde
907609-06-7 95%
10.0g
$2331.0 2023-07-10
Enamine
EN300-2008898-1g
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde
907609-06-7 95%
1g
$541.0 2023-09-16
Enamine
EN300-2008898-5g
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde
907609-06-7 95%
5g
$1572.0 2023-09-16

Additional information on 2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde

Professional Introduction to Compound with CAS No. 907609-06-7 and Product Name: 2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde

The compound with the CAS number 907609-06-7 and the product name 2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various biochemical and medicinal contexts. The presence of both fluorine and trifluoroethoxy substituents in its molecular framework imparts distinct reactivity and selectivity, making it a valuable candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate fluorine atoms to enhance metabolic stability, bioavailability, and binding affinity. The fluoro group in 2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde plays a pivotal role in modulating these properties. Research has demonstrated that fluorine substitution can significantly alter the electronic distribution within a molecule, thereby influencing its pharmacokinetic behavior. This compound exemplifies how strategic fluorination can lead to the development of more effective therapeutic agents.

The trifluoroethoxy moiety further contributes to the compound's versatility. This group is known for its ability to enhance lipophilicity and improve oral bioavailability, which are critical factors in drug design. Studies have shown that compounds containing trifluoroethoxy groups often exhibit improved pharmacological activity compared to their non-fluorinated counterparts. The combination of these two substituents in 2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde suggests a promising profile for applications in drug discovery and development.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The aldehyde functionality provides a reactive site for further chemical modifications, allowing researchers to explore diverse structural modifications. This flexibility is particularly valuable in medicinal chemistry, where rapid iteration and optimization are essential for identifying lead compounds with desired therapeutic properties.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, which has accelerated the discovery process. The use of molecular modeling techniques has allowed researchers to assess the binding affinity of 2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde to various biological targets with high precision. These studies have revealed its potential as a scaffold for developing inhibitors targeting enzymes involved in critical metabolic pathways.

The compound's unique electronic properties also make it an attractive candidate for use in materials science applications. Fluorinated aromatic compounds are known for their stability under extreme conditions and their ability to form strong intermolecular interactions. These characteristics have been exploited in the development of advanced materials such as liquid crystals and organic semiconductors.

From a synthetic chemistry perspective, 2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde offers a rich ground for exploring new synthetic methodologies. The presence of both fluorine and oxygen-containing functional groups provides multiple opportunities for selective transformations. Recent literature highlights innovative approaches to fluorination and etherification reactions that could be applied to this compound, expanding its synthetic utility.

The growing interest in fluorinated compounds is also driven by their environmental sustainability profile. While traditional halogenated compounds have faced scrutiny due to potential environmental persistence, advances in green chemistry have led to more sustainable synthetic routes. The development of catalytic systems that minimize waste and energy consumption has made it possible to produce fluorinated intermediates like 907609-06-7 with reduced environmental impact.

In conclusion, 907609-06-7 () represents a significant asset in the chemical and pharmaceutical toolkit due to its unique structural features and multifaceted applications. Its combination of fluorine and trifluoroethoxy substituents offers unparalleled opportunities for drug discovery, material science innovation, and synthetic chemistry research. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in shaping the future of medicine and technology.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.